molecular formula C17H14F3N3O2 B6923551 N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B6923551
M. Wt: 349.31 g/mol
InChI Key: WKVSNNDZDBKOEN-UHFFFAOYSA-N
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Description

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a synthetic organic compound characterized by its unique trifluoromethyl and methoxyphenyl groups. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-25-13-5-2-11(3-6-13)15(17(18,19)20)22-16(24)12-4-7-14-21-8-9-23(14)10-12/h2-10,15H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVSNNDZDBKOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with α-haloketones under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the imidazo[1,2-a]pyridine core with a methoxyphenyl derivative, often through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
  • N-[2,2,2-trifluoro-1-(4-chlorophenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
  • N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Uniqueness

N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability compared to its analogs. The trifluoromethyl group also contributes to its metabolic stability and ability to interact with biological targets.

This compound’s combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

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